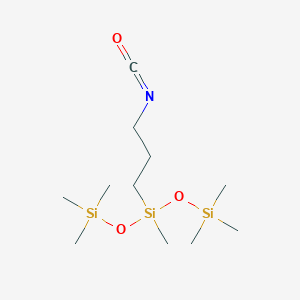![molecular formula C14H14O B180179 (2'-Methyl[1,1'-biphenyl]-4-yl)methanol CAS No. 198206-29-0](/img/structure/B180179.png)
(2'-Methyl[1,1'-biphenyl]-4-yl)methanol
描述
(2’-Methyl[1,1’-biphenyl]-4-yl)methanol is an organic compound with the molecular formula C14H14O. It is a derivative of biphenyl, where a methyl group is attached to one of the phenyl rings, and a hydroxymethyl group is attached to the other phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Synthetic Routes and Reaction Conditions:
- One common method for synthesizing (2’-Methyl[1,1’-biphenyl]-4-yl)methanol involves the reaction of 3-chloro-2-methylbiphenyl with magnesium to form a Grignard reagent. This reagent is then reacted with paraformaldehyde diacetate to yield the desired product .
- Another method involves the reaction of (3-bromo-2-methylphenyl)methanol with phenylboronic acid in the presence of palladium chloride (dppf) and dichloromethane. The reaction mixture is heated at 80°C for 12 hours, followed by purification to obtain the product .
Industrial Production Methods:
- Industrially, (2’-Methyl[1,1’-biphenyl]-4-yl)methanol can be produced by reacting 3-chloro-2-methylbiphenyl with magnesium in tetrahydrofuran, followed by the addition of paraformaldehyde diacetate. The reaction mixture is then distilled to obtain the product with a yield of approximately 70.8% .
Types of Reactions:
Oxidation: (2’-Methyl[1,1’-biphenyl]-4-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products:
Oxidation: Formation of (2’-Methyl[1,1’-biphenyl]-4-yl)aldehyde or (2’-Methyl[1,1’-biphenyl]-4-yl)ketone.
Reduction: Formation of (2’-Methyl[1,1’-biphenyl]-4-yl)methane.
Substitution: Formation of various substituted biphenyl derivatives depending on the substituent used.
科学研究应用
(2’-Methyl[1,1’-biphenyl]-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
作用机制
The mechanism of action of (2’-Methyl[1,1’-biphenyl]-4-yl)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, influencing various biochemical pathways.
Pathways Involved: It may modulate pathways related to inflammation, microbial growth, and cellular signaling, depending on its specific application and context.
相似化合物的比较
2-Methyl-1,1’-biphenyl: This compound lacks the hydroxymethyl group present in (2’-Methyl[1,1’-biphenyl]-4-yl)methanol, making it less reactive in certain chemical reactions.
Biphenyl-4-methanol: This compound has a hydroxymethyl group but lacks the methyl group on the phenyl ring, resulting in different chemical and physical properties.
Uniqueness:
- The presence of both a methyl group and a hydroxymethyl group in (2’-Methyl[1,1’-biphenyl]-4-yl)methanol makes it unique in terms of its reactivity and potential applications. The combination of these functional groups allows for a wider range of chemical reactions and interactions compared to its similar compounds.
属性
IUPAC Name |
[4-(2-methylphenyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-4-2-3-5-14(11)13-8-6-12(10-15)7-9-13/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPCHSOAWDGHNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362636 | |
| Record name | (2'-Methyl[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198206-29-0 | |
| Record name | (2'-Methyl[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


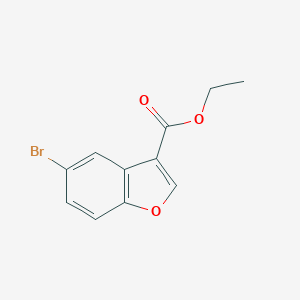

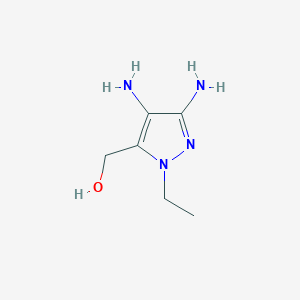
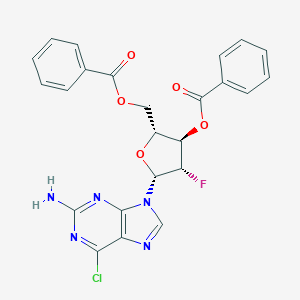
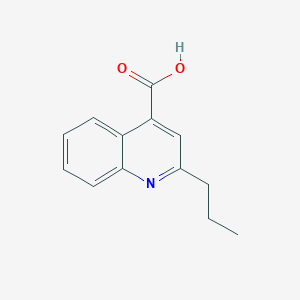
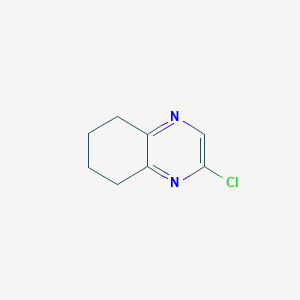
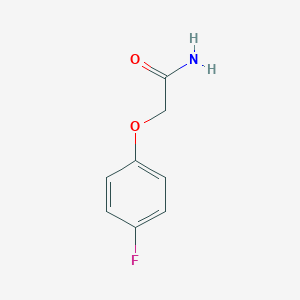
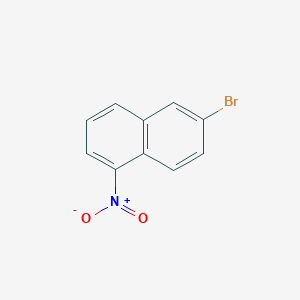

amine](/img/structure/B180126.png)
![5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B180127.png)
